molecular formula C15H15N3O2S B6629221 2-(1,1-Dioxo-1,4-thiazepan-4-yl)quinoline-4-carbonitrile

2-(1,1-Dioxo-1,4-thiazepan-4-yl)quinoline-4-carbonitrile

Cat. No.: B6629221
M. Wt: 301.4 g/mol
InChI Key: MMNVPJWVRNTZJC-UHFFFAOYSA-N
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Description

2-(1,1-Dioxo-1,4-thiazepan-4-yl)quinoline-4-carbonitrile is a complex organic compound that features a quinoline core structure substituted with a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxo-1,4-thiazepan-4-yl)quinoline-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the formation of the quinoline core followed by the introduction of the thiazepane ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxo-1,4-thiazepan-4-yl)quinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the quinoline core.

Scientific Research Applications

2-(1,1-Dioxo-1,4-thiazepan-4-yl)quinoline-4-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxo-1,4-thiazepan-4-yl)quinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-benzoic acid: This compound shares a similar thiazepane ring structure but differs in its core structure and functional groups.

    2,4-Disubstituted thiazoles: These compounds also feature thiazole rings and exhibit a range of biological activities.

Uniqueness

2-(1,1-Dioxo-1,4-thiazepan-4-yl)quinoline-4-carbonitrile is unique due to its specific combination of a quinoline core and a thiazepane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazepan-4-yl)quinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c16-11-12-10-15(17-14-5-2-1-4-13(12)14)18-6-3-8-21(19,20)9-7-18/h1-2,4-5,10H,3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNVPJWVRNTZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1)C2=NC3=CC=CC=C3C(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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